N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine
Description
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound featuring two 2-nitroanilino substituents at the 4- and 6-positions of the triazine ring, with a glycine moiety at the 2-position. Potential applications include medicinal chemistry (e.g., enzyme inhibitors) or materials science, depending on functional group interactions.
Properties
CAS No. |
65052-16-6 |
|---|---|
Molecular Formula |
C17H14N8O6 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[[4,6-bis(2-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-5-1-3-7-12(10)24(28)29)23-17(22-15)20-11-6-2-4-8-13(11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
InChI Key |
XHDQVGIKYMMQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Monosubstituted Triazine Formation
The initial step involves reacting cyanuric chloride with a nucleophile (e.g., amino acid or aromatic amine) at low temperatures (around 0°C) to selectively substitute one chlorine atom:
Cyanuric chloride + Nucleophile → Mono-substituted s-triazine
This step is critical for controlling regioselectivity, as the reactivity of the chlorine atoms varies, with the 2-position being most reactive, followed by the 4- and 6-positions.
Disubstituted Triazine Synthesis
The mono-substituted intermediate is then reacted with a second nucleophile (e.g., 2-nitroaniline) under similar conditions to form the disubstituted derivative:
Mono-substituted s-triazine + Second nucleophile → Disubstituted s-triazine
This process typically employs aqueous bicarbonate solutions to facilitate nucleophilic substitution and neutralize generated HCl.
Attachment of Glycine
The final step involves coupling the disubstituted s-triazine with glycine, often through amide bond formation. This step can be achieved via activation of glycine (e.g., using carbodiimides like EDC or DCC) to form an amide linkage with the amino group of the disubstituted triazine:
Disubstituted s-triazine + Activated glycine → N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine
Specific Reaction Conditions and Protocols
Reaction Conditions for Nucleophilic Substitution
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Mono-substitution | Cyanuric chloride + amino acid or aromatic amine | Acetone or acetonitrile | 0°C | 2 hours | Controlled addition to prevent polysubstitution |
| Disubstitution | Mono-substituted triazine + second nucleophile | Acetone | 0°C to room temperature | Overnight | Ensures selective substitution |
Coupling with Glycine
| Reagent | Conditions | Solvent | Yield | Notes |
|---|---|---|---|---|
| Glycine (activated) | DCC or EDC coupling reagents | Dimethylformamide (DMF) or dichloromethane | High (80–90%) | Mild heating or room temperature |
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the formation of disubstituted s-triazine derivatives, including amino acid conjugates. Microwave conditions typically involve:
- Reagents : Cyanuric chloride, amino acids, aromatic amines
- Solvent : Tetrahydrofuran (THF), acetonitrile, or ethanol
- Conditions : Reflux under microwave irradiation at 120–150°C for 2–10 minutes
This method offers advantages such as reduced reaction times, higher yields, and cleaner reaction profiles.
Data Tables Summarizing Preparation Protocols
| Method | Reagents | Solvent | Temperature | Time | Yield | Advantages |
|---|---|---|---|---|---|---|
| Conventional heating | Cyanuric chloride + amino acid + aromatic amine | Acetone, THF | 0°C to room temp | 24–48 hours | 80–93% | Well-established, scalable |
| Microwave-assisted | Cyanuric chloride + amino acid + aromatic amine | Ethanol, acetonitrile | Reflux at 120–150°C | 2–10 min | >90% | Rapid, high-yield, eco-friendly |
Supporting Research Findings
- Sequential substitution exploits the differential reactivity of the chlorine atoms on cyanuric chloride, enabling selective mono- and disubstitution, as detailed in recent patents and publications.
- Microwave synthesis has been successfully employed to synthesize similar heterocyclic derivatives with high efficiency and purity, demonstrating its applicability for complex amino acid conjugates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups and the triazine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent Effects on Triazine Core
- Target Compound: The 2-nitroanilino groups are electron-withdrawing, which may reduce electron density on the triazine ring, affecting reactivity in electrophilic substitutions or metal coordination. The glycine moiety introduces a zwitterionic character, enhancing solubility in polar solvents.
- 3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine (): Dimethylamino groups are electron-donating, increasing electron density on the triazine ring. This contrasts with the nitro groups in the target compound, suggesting divergent reactivity (e.g., in bromination or cross-coupling reactions) .
- Boron Cluster Derivatives (): The closo-dodecaborane-thio groups in compounds like 12 and 5 introduce significant steric bulk and unique electronic properties, which may enhance thermal stability or enable neutron capture therapy applications. These differ markedly from the glycine and nitroanilino groups in the target compound .
Physical and Chemical Properties
| Compound Class | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 2-nitroanilino, glycine | ~500 (estimated) | Not reported | Moderate (polar) | Drug delivery, catalysis |
| Dimethylamino-triazine (Ev2) | Dimethylamino | Reported in Ev2 | ~150–200 | High (organic) | Chemical synthesis |
| Morpholino-triazine (Ev4) | Morpholino | ~450 (estimated) | Not reported | Moderate | Pharmaceuticals |
| Iscotrizinol Analog (Ev6) | tert-butylcarbamoyl | 708.89 | Not reported | Low (lipophilic) | UV absorption |
| Boron Cluster-triazine (Ev3) | Closo-dodecaborane-thio | >800 | Not reported | Low (aqueous) | Neutron capture therapy |
Biological Activity
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is a complex organic compound with significant potential in biological applications. Its unique structure combines a triazine core with two nitroaniline substituents and a glycine moiety, which enhances its interaction capabilities with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Structural Overview
The compound has the following characteristics:
- Molecular Formula : C24H20N10O5S
- Molecular Weight : Approximately 520.57 g/mol
- Structural Features : Contains a triazine ring substituted with two 2-nitroaniline groups and a glycine unit.
The presence of multiple functional groups allows for diverse interactions with biomolecules, potentially influencing cellular processes through mechanisms such as enzyme inhibition or receptor binding.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structural motifs often demonstrate effectiveness against various bacterial strains. For instance:
- Tested Bacteria :
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
- Staphylococcus aureus (Gram-positive)
- Streptococcus mutans (Gram-positive)
In vitro assays revealed that the compound inhibited the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. The dual nitroaniline substitutions may facilitate interactions with DNA or proteins involved in cancer cell proliferation. In studies involving cell lines:
- Mechanism of Action : The compound may induce cytotoxic effects by disrupting DNA replication or inhibiting key enzymes involved in cancer cell metabolism.
- Case Studies : Specific case studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanuric chloride and appropriate amines.
- Substitution with Nitrophenyl Groups : The introduction of nitrophenyl groups occurs via nucleophilic substitution reactions with 2-nitroaniline.
- Introduction of Glycine Moiety : The final step involves attaching the aminoacetic acid group through further nucleophilic substitution reactions.
These methods require precise control over reaction conditions to ensure high yields and purity of the product.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(2-nitrophenyl)-1,3,5-triazine-2-yl]glycine | Single nitrophenyl group | Lower activity |
| 4-(4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine) | Hydroxyethyl substitutions | Different interactions |
| N-(4-methyl-5-(2-nitroanilino)-1H-pyrazole) | Pyrazole ring | Varied pharmacodynamics |
The unique dual nitroaniline substitutions on the triazine core significantly enhance the biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
